

CHPG Sodium salt mechanism of action on mGluR5.

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Compound of Interest

Compound Name: *CHPG Sodium salt*

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An In-depth Technical Guide on the Core Mechanism of Action of **CHPG Sodium Salt** on mGluR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1][2] These receptors are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways.[1] Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC).[1][3]

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective orthosteric agonist of Group I mGluRs, with a notable, though not exclusive, selectivity for mGluR5. This property has established CHPG as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR5 in various neurological processes and disorders, including traumatic brain injury and neurodegeneration. This guide provides a comprehensive overview of the mechanism of action of CHPG on mGluR5, with a focus on its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.

Core Mechanism of Action

CHPG functions as an orthosteric agonist, binding to the same site on the mGluR5 receptor as the endogenous ligand, glutamate. Upon binding, CHPG induces a conformational change in the receptor, leading to the activation of its associated G-protein.

G-Protein Coupling

The primary signal transduction pathway initiated by CHPG-mediated mGluR5 activation is through the coupling to the Gq/11 family of G-proteins. This activation leads to the dissociation of the G-protein into its $G\alpha_q$ and $G\beta\gamma$ subunits, which then go on to modulate the activity of downstream effector enzymes.

Selectivity Profile

While initially characterized as a selective mGluR5 agonist, subsequent research has demonstrated that CHPG also activates mGluR1 with similar potency. However, it shows no significant activity at Group II (mGluR2, mGluR3) or Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs. This makes CHPG a tool for studying the combined effects of Group I mGluRs, or for studying mGluR5 in systems where mGluR1 is not prominently expressed or is pharmacologically blocked.

Signaling Pathways Modulated by CHPG at mGluR5

The activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events, the most well-characterized of which are the PLC-IP3-Ca²⁺ pathway and the subsequent activation of the ERK and Akt pathways.

Canonical Gq/11-PLC-IP3-Ca²⁺ Pathway

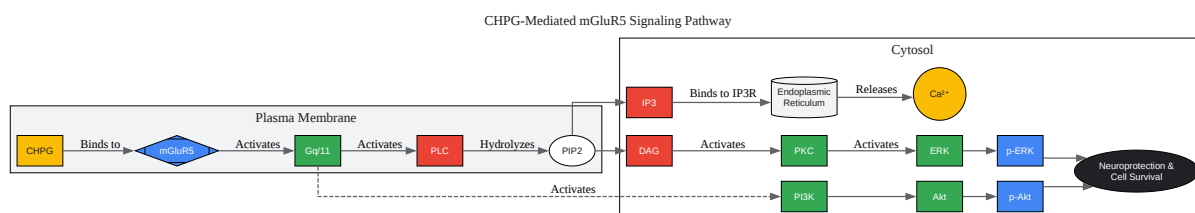
Upon activation by CHPG, the $G\alpha_q$ subunit of the G-protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in intracellular Ca²⁺ concentration is a hallmark of mGluR5 activation and can be experimentally measured using calcium imaging techniques.

Downstream Activation of ERK and Akt Pathways

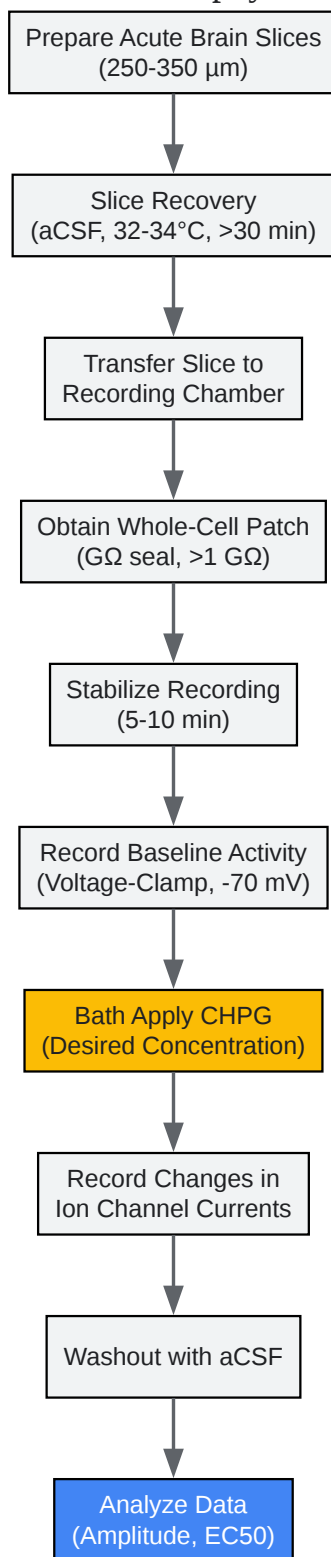
The signaling cascade initiated by CHPG extends to the activation of key pro-survival pathways, including the extracellular signal-regulated kinase (ERK) and Akt (also known as Protein Kinase B) pathways. Studies have shown that CHPG treatment leads to increased phosphorylation of both ERK and Akt. The activation of these pathways is believed to mediate the neuroprotective effects of CHPG observed in models of traumatic brain injury. The neuroprotective effects of CHPG can be reversed by inhibitors of the ERK and Akt pathways, such as PD98059 and LY294002, respectively.

Interaction with Other Signaling Molecules

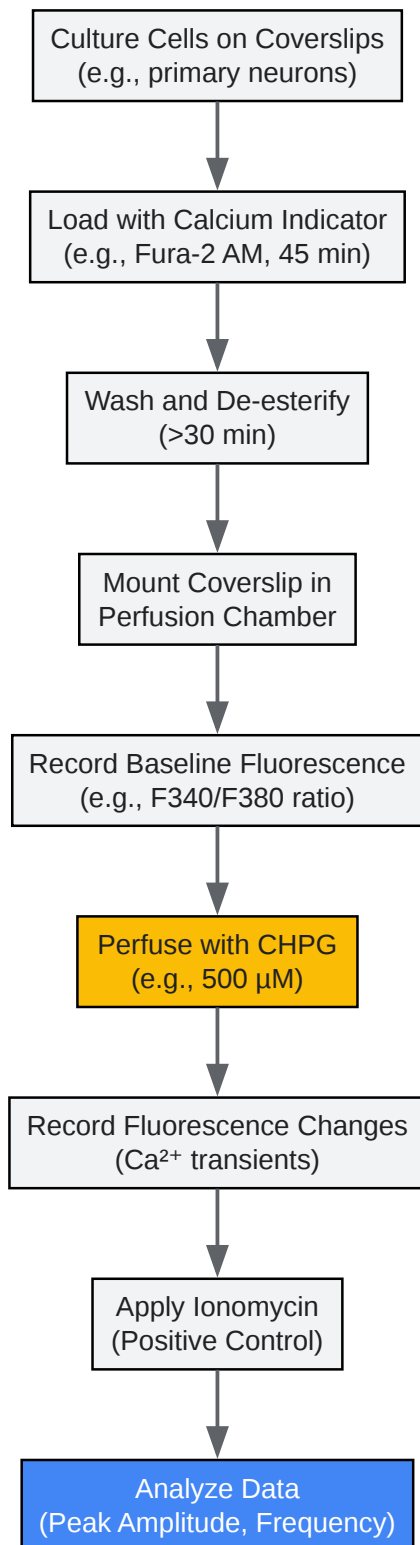
- **NF- κ B Pathway:** CHPG has been shown to attenuate oxidative stress and inflammation through the TSG-6/NF- κ B pathway in microglial cells.
- **NMDA Receptors:** Activation of mGluR5 can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, an interaction that is significant in synaptic plasticity.



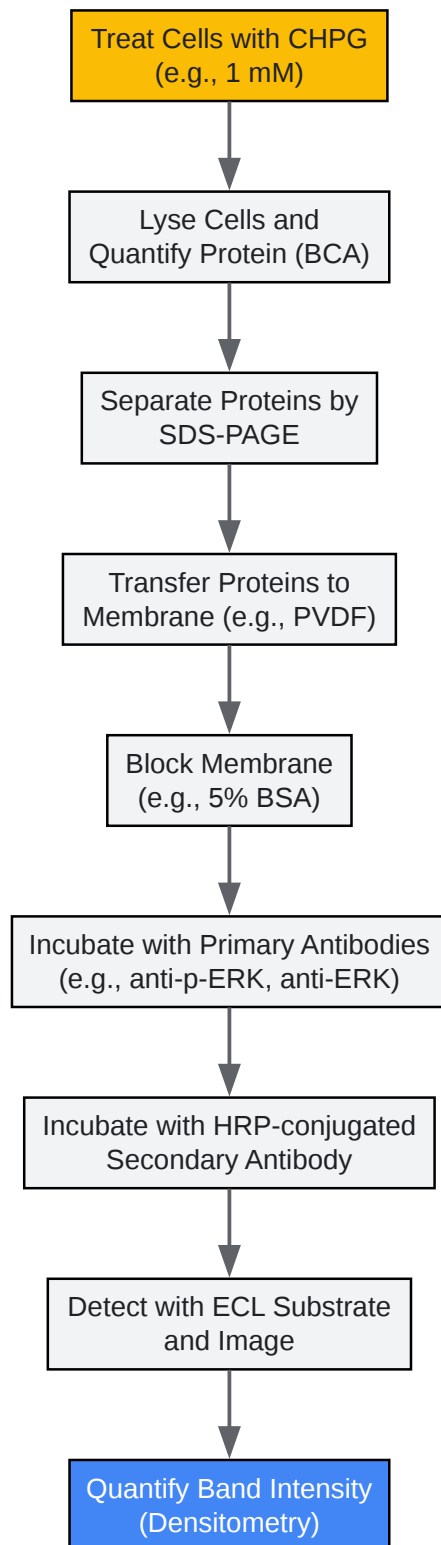
Workflow for CHPG Electrophysiology Experiment



Workflow for CHPG Calcium Imaging Experiment



Workflow for CHPG Western Blotting Experiment

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